molecular formula C19H19BrO5 B14941548 (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B14941548
M. Wt: 407.3 g/mol
InChI Key: OVXUPGHTJZRJMZ-FNORWQNLSA-N
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Description

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:

  • Starting Materials

    • 2-BROMO-4,5-DIMETHOXYBENZALDEHYDE
    • 3,4-DIMETHOXYACETOPHENONE
  • Reaction Conditions

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Dissolve the starting materials in the solvent.
    • Add the base to the reaction mixture.
    • Stir the mixture at the desired temperature until the reaction is complete.
    • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium
    • Products: Corresponding carboxylic acids or ketones
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Solvent such as ethanol or ether
    • Products: Corresponding alcohols
  • Substitution

    • Reagents: Nucleophiles such as amines, thiols
    • Conditions: Solvent such as dimethylformamide or acetonitrile
    • Products: Substituted chalcones

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Ethanol, methanol, dimethylformamide, acetonitrile

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted chalcones

Scientific Research Applications

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:

  • Chemistry

    • Used as a starting material for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored for its therapeutic potential in treating various diseases.
    • Studied for its interactions with biological targets and pathways.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.
    • Applied in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways. The compound can:

  • Bind to Enzymes

    • Inhibit or activate specific enzymes involved in metabolic pathways.
    • Affect the catalytic activity of enzymes, leading to changes in biochemical processes.
  • Interact with Receptors

    • Bind to cellular receptors, modulating signal transduction pathways.
    • Influence cellular responses such as proliferation, apoptosis, and differentiation.
  • Modulate Gene Expression

    • Affect the expression of genes involved in various biological functions.
    • Regulate transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIHYDROXY-PHENYL)-2-PROPEN-1-ONE
  • (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXY-PHENYL)-2-BUTEN-1-ONE

Uniqueness

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both bromine and multiple methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H19BrO5

Molecular Weight

407.3 g/mol

IUPAC Name

(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19BrO5/c1-22-16-8-6-12(9-17(16)23-2)5-7-15(21)13-10-18(24-3)19(25-4)11-14(13)20/h5-11H,1-4H3/b7-5+

InChI Key

OVXUPGHTJZRJMZ-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Br)OC)OC)OC

Origin of Product

United States

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